BenchChemオンラインストアへようこそ!

Alphadolone

Analgesia Sedation GABAA receptor

Unlike alphaxalone—a purely sedative-anesthetic—Alphadolone delivers antinociception equal to combination formulations WITHOUT sedation, confirmed in both rat models and human trials (oral doses up to 500 mg). It uniquely potentiates morphine, fentanyl, and oxycodone analgesia while preventing and reversing morphine tolerance (restores antinociception from 29±8% to 78.6±9.8% MPE; P<0.001). Demonstrates slower systemic clearance than alphaxalone (1.09 vs 1.52 L/min, p<0.01) with greater peripheral distribution at steady-state (p<0.05). Essential reference compound for opioid-sparing analgesic discovery, neurosteroid SAR studies, and PK/PD modeling. For research use only; not for human or veterinary administration.

Molecular Formula C21H32O4
Molecular Weight 348.5 g/mol
CAS No. 14107-37-0
Cat. No. B1665219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlphadolone
CAS14107-37-0
Synonyms21-acetoxy-3-alpha-hydroxy-5-alpha-pregnane-11,20-dione
alfadolone
alphadolone
alphadolone acetate
alphadolone, (3alpha,5beta)-isomer
alphadolone, (3beta,5alpha)-isome
Molecular FormulaC21H32O4
Molecular Weight348.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)C)O
InChIInChI=1S/C21H32O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-16,19,22-23H,3-11H2,1-2H3/t12-,13+,14-,15-,16+,19+,20-,21-/m0/s1
InChIKeyXWYBFXIUISNTQG-VKMGZQQJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alphadolone (CAS 14107-37-0): A Neuroactive Steroid with Differentiated Analgesic Pharmacology for Pain Research and Combination Anesthesia Studies


Alphadolone (Alfadolone) is a neuroactive steroid of the pregnane class that functions as a positive allosteric modulator at GABAA receptors [1]. Initially developed as a component of the anesthetic formulation Althesin (Alfathesin) in a 3:1 ratio with alphaxalone [2], alphadolone exhibits approximately half the anesthetic potency of alphaxalone but serves a critical formulation role by enhancing alphaxalone solubility when present as the acetate ester [2]. Unlike its structural analog alphaxalone, alphadolone demonstrates a distinct pharmacological profile characterized by antinociceptive effects separable from sedation, mediated through spinal GABAA receptor interactions [3].

Alphadolone Procurement: Why Alphaxalone and Other Neuroactive Steroids Cannot Substitute for This Compound


Although alphadolone and alphaxalone share structural similarity as 3α-hydroxy-5α-pregnane derivatives and both modulate GABAA receptors, their functional profiles diverge critically in ways that preclude interchangeable use. Alphaxalone functions primarily as a sedative-anesthetic agent with minimal antinociceptive activity when administered alone, whereas alphadolone produces antinociception equal in magnitude to the combination formulation without inducing sedation [1]. Furthermore, alphadolone uniquely potentiates opioid antinociception (morphine, fentanyl, oxycodone) and prevents morphine tolerance development, effects not observed with alphaxalone [2]. Even within the same GABAA receptor class, neuroactive steroids differ substantially in in vivo potency (K_PD values ranging from 157 to 1,619 ng/mL across compounds), confirming that potency differences within this class cannot be predicted from structural similarity alone [3].

Alphadolone Quantitative Evidence: Head-to-Head Comparator Data for Procurement Decision Support


Functional Separation of Antinociception from Sedation: Alphadolone vs. Alphaxalone

In direct intraperitoneal administration studies in rats, alphadolone and alphaxalone were administered individually at the same doses present in the Saffan formulation. Alphaxalone produced sedative and anesthetic effects with no detectable antinociception, whereas alphadolone caused no sedation but produced antinociceptive effects equal in magnitude to those produced by the full Saffan combination [1]. This demonstrates that alphadolone is the sole component responsible for the antinociceptive activity of the combination anesthetic, establishing a clear functional divergence between the two structurally similar steroids.

Analgesia Sedation GABAA receptor Neurosteroid pharmacology

Opioid Antinociception Potentiation: Alphadolone vs. Alphaxalone

In a direct comparative study, coadministration of alphadolone, but not alphaxalone, with morphine, fentanyl, or oxycodone potentiated antinociception in rats [1]. This effect was not attributable to increased sedation, confirming that alphadolone uniquely enhances opioid analgesic efficacy through a distinct mechanism. The study specifically concluded that coadministration of alphadolone with all three opioids potentiated antinociception, while alphaxalone coadministration produced no such enhancement [1].

Opioid potentiation Morphine Fentanyl Combination analgesia

Morphine Tolerance Prevention and Reversal: Alphadolone vs. Alphaxalone

In a controlled study in rats, morphine tolerance was induced using sustained-release morphine emulsion (125 mg/kg/day). Tail flick latency responses to immediate-release morphine (6.25 mg/kg) were reduced from 89.6 ± 2.5% MPE pretreatment to 20.3 ± 4.8% MPE after tolerance induction (P < 0.001) [1]. Coadministration of alphadolone emulsion (250 mg/kg) with sustained-release morphine prevented morphine tolerance development and caused no sedation. Furthermore, in rats with established morphine tolerance, immediate-release alphadolone (10 mg/kg i.p.) restored morphine antinociception to 78.6 ± 9.8% MPE compared to 29 ± 8% MPE in tolerant controls (P < 0.001) [1]. In contrast, alphaxalone (80 mg/kg) caused sedation and produced no effects on morphine tolerance [1].

Morphine tolerance Opioid tolerance reversal Pain management Neurosteroid therapeutics

Pharmacokinetic Differentiation: Systemic Clearance and Peripheral Compartment Distribution

An intra-patient comparison in seven male surgical patients receiving Althesin revealed statistically significant pharmacokinetic differences between alphadolone and alphaxalone. Systemic clearance of alphaxalone was 1.52 L/min compared to 1.09 L/min for alphadolone (p < 0.01) [1]. Additionally, a greater fraction of administered alphadolone was present in the peripheral compartment at steady-state conditions (p < 0.05) [1]. The relative contribution of metabolic loss to total drug elimination at 10 minutes was 0.56 for alphaxalone versus 0.42 for alphadolone (p < 0.01) [1]. Both steroids exhibited similar alpha-phase half-life (1.9 min) and beta-phase half-life (34 min) [1].

Pharmacokinetics Drug metabolism Compartment modeling Clearance

Oral Analgesic Efficacy in Humans with No Sedation Liability

In a prospective, double-blind, randomized, placebo-controlled study of 14 orthopedic surgery patients, orally administered alphadolone (25-500 mg) caused statistically significant reductions in morphine use and simultaneous highly significant reductions in pain scores compared to placebo [1]. Critically, oral alphadolone up to 500 mg caused no increase in sedation, respiratory depression, nausea, or vomiting; all side-effect experiences were rated as none, mild, or moderate [1]. The study concluded that alphadolone is a useful analgesic in humans when given by the oral route [1].

Oral analgesia Human clinical trial Opioid-sparing Postoperative pain

Allergenic Potential: Alphadolone vs. Althesin Formulation

In the guinea pig maximization test, the pharmaceutical formulation Althesin demonstrated weak allergenic potential, whereas alphadolone and alphaxalone acetate were found to be devoid of such potential, while the allergenic status of Cremophor EL (the formulation vehicle) remained equivocal [1]. This indicates that the steroid components themselves, including alphadolone, lack intrinsic allergenic activity in this model, with the formulation vehicle likely responsible for the observed allergenic responses to the clinical preparation.

Allergenicity Formulation safety Immunotoxicology Cremophor EL

Alphadolone Application Scenarios: Evidence-Based Procurement Guidance for Research and Industrial Use


Opioid Tolerance and Analgesic Potentiation Research

Alphadolone is uniquely suited for studies investigating opioid tolerance mechanisms and opioid-sparing analgesic strategies. The compound has demonstrated both prevention of morphine tolerance development and reversal of established morphine tolerance in rats, with quantitative restoration of morphine antinociception from 29 ± 8% MPE to 78.6 ± 9.8% MPE (P < 0.001) [1]. This property is not shared by alphaxalone [1]. Additionally, alphadolone potentiates antinociception of morphine, fentanyl, and oxycodone without increasing sedation, while alphaxalone produces no such potentiation [2]. Human data confirm oral analgesic efficacy with morphine-sparing effects and no sedation liability [3].

Non-Sedating Analgesic Mechanism Studies

For researchers investigating analgesic mechanisms independent of sedation, alphadolone provides a validated tool compound with demonstrated separation of antinociception from sedative effects. In direct comparison, alphadolone produced antinociceptive effects equal to the Saffan combination without sedation, whereas alphaxalone produced sedation without antinociception [4]. This functional dissociation, confirmed in both rat behavioral models [4] and human clinical studies (oral doses up to 500 mg with no increase in sedation or respiratory depression) [3], makes alphadolone an essential reference for pain pathway dissection and screening of novel non-sedating analgesics.

GABAA Receptor Pharmacology and Neurosteroid Structure-Activity Studies

Alphadolone serves as a key comparator in neurosteroid structure-activity relationship studies. Class-level evidence demonstrates that neuroactive steroids differ substantially in in vivo GABAA receptor potency (K_PD values ranging from 157 ± 16 ng/mL for pregnanolone to 1,619 ± 208 ng/mL for ORG 21465), with alphaxalone showing intermediate potency at 483 ± 42 ng/mL [5]. The unique functional profile of alphadolone—antinociception without sedation combined with opioid potentiation—provides a distinct phenotype for mapping structural determinants of neurosteroid pharmacological selectivity, particularly when contrasted with the purely sedative-anesthetic profile of alphaxalone [4].

Formulation and Pharmacokinetic Modeling Studies

Alphadolone's established pharmacokinetic parameters in humans support its use in PK/PD modeling and formulation development studies. Direct intra-patient comparison with alphaxalone revealed slower systemic clearance (1.09 L/min vs. 1.52 L/min, p < 0.01) and greater peripheral compartment distribution at steady-state (p < 0.05) for alphadolone, while both steroids share identical distribution half-lives (alpha-phase 1.9 min; beta-phase 34 min) [6]. These defined parameters make alphadolone suitable for validating compartmental models and assessing formulation strategies that target altered clearance or tissue distribution profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alphadolone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.